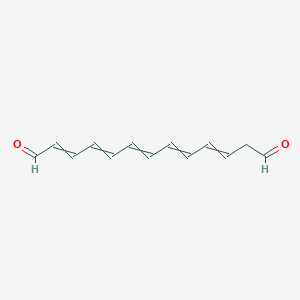
Trideca-2,4,6,8,10-pentaenedial
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trideca-2,4,6,8,10-pentaenedial: is a chemical compound characterized by its unique structure, which includes multiple conjugated double bonds and aldehyde groups. This compound is of interest in various fields of scientific research due to its potential reactivity and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Trideca-2,4,6,8,10-pentaenedial typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the aldol condensation of appropriate aldehydes, followed by oxidation to form the desired pentaenedial structure. The reaction conditions often require a base catalyst and controlled temperature to ensure the formation of the conjugated system.
Industrial Production Methods: Industrial production of this compound may involve large-scale aldol condensation reactions, followed by purification processes such as distillation or crystallization to obtain the pure compound. The choice of starting materials and optimization of reaction conditions are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: Trideca-2,4,6,8,10-pentaenedial undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The conjugated double bonds can participate in electrophilic addition reactions, where reagents such as halogens or hydrogen halides add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogens (e.g., bromine) in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Formation of trideca-2,4,6,8,10-pentaenoic acid.
Reduction: Formation of trideca-2,4,6,8,10-pentaenol.
Substitution: Formation of halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
Chemistry: Trideca-2,4,6,8,10-pentaenedial is used as a building block in organic synthesis, particularly in the formation of complex conjugated systems and polymers.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules, including proteins and nucleic acids, due to its reactive aldehyde groups.
Medicine: this compound is investigated for its potential therapeutic applications, including its role as an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, including dyes and pigments.
Mecanismo De Acción
The mechanism of action of Trideca-2,4,6,8,10-pentaenedial involves its reactivity with nucleophiles, such as amines and thiols, due to the presence of multiple aldehyde groups. These interactions can lead to the formation of Schiff bases or thioacetals, which are important in various biochemical pathways. The conjugated double bonds also allow for potential interactions with electron-rich species, making it a versatile compound in chemical reactions.
Comparación Con Compuestos Similares
Trideca-2,4,6,8,10-pentaenoic acid: Similar structure but with carboxylic acid groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenol: Similar structure but with alcohol groups instead of aldehyde groups.
Trideca-2,4,6,8,10-pentaenamine: Similar structure but with amine groups instead of aldehyde groups.
Uniqueness: Trideca-2,4,6,8,10-pentaenedial is unique due to its multiple aldehyde groups and conjugated double bonds, which provide a high degree of reactivity and versatility in chemical reactions. This makes it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
63792-10-9 |
|---|---|
Fórmula molecular |
C13H14O2 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
trideca-2,4,6,8,10-pentaenedial |
InChI |
InChI=1S/C13H14O2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13-15/h1-10,12-13H,11H2 |
Clave InChI |
VWTCBHUZQURMJR-UHFFFAOYSA-N |
SMILES canónico |
C(C=CC=CC=CC=CC=CC=O)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![1-(6-Benzyl-2-hydroxy-4-methyl[1,1'-biphenyl]-3-yl)ethan-1-one](/img/structure/B14503791.png)
![3-[(2-Amino-2-carboxyethyl)sulfanyl]-D-tyrosine](/img/structure/B14503800.png)
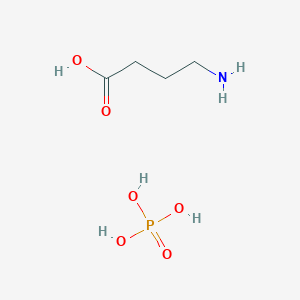
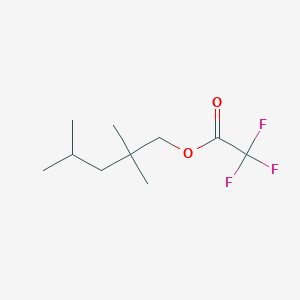
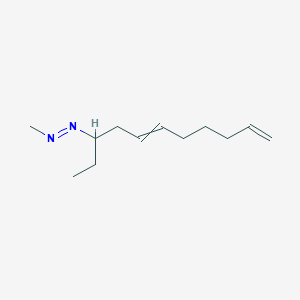
![N-[Bis(2-chloroethyl)carbamoyl]glycine](/img/structure/B14503824.png)

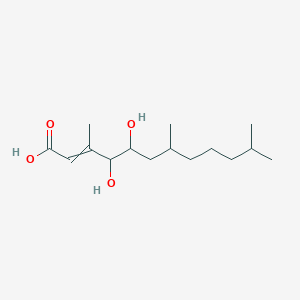

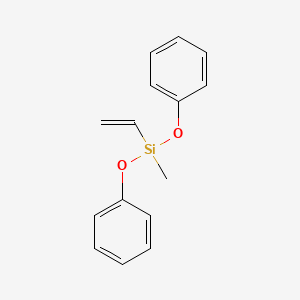
![N~1~,N~4~-Bis[3-(octylamino)propyl]butanediamide](/img/structure/B14503843.png)
![3-[(2-Hydroxybutyl)amino]-4-phenoxy-5-sulfamoylbenzoic acid](/img/structure/B14503851.png)
![1-(Benzenesulfonyl)-2-[2,2-bis(methylsulfanyl)ethenyl]benzene](/img/structure/B14503855.png)
